2-Cyclohexen-1-one, 4,5-dihydroxy-3-methoxy-5-methyl-, (4R,5S)-
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Overview
Description
2-Cyclohexen-1-one, 4,5-dihydroxy-3-methoxy-5-methyl-, (4R,5S)- is a heteromolecule with the molecular formula C8H12O4. It is a disubstituted cyclohexene derivative, characterized by the presence of hydroxyl, methoxy, and methyl groups. This compound is known for its unique stereochemistry, with specific configurations at the 4th and 5th positions, denoted as (4R,5S).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexen-1-one, 4,5-dihydroxy-3-methoxy-5-methyl-, (4R,5S)- can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the correct stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes steps such as purification through crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Cyclohexen-1-one, 4,5-dihydroxy-3-methoxy-5-methyl-, (4R,5S)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diketones, while reduction may produce diols.
Scientific Research Applications
2-Cyclohexen-1-one, 4,5-dihydroxy-3-methoxy-5-methyl-, (4R,5S)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying stereochemistry and reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism by which 2-Cyclohexen-1-one, 4,5-dihydroxy-3-methoxy-5-methyl-, (4R,5S)- exerts its effects involves interactions with specific molecular targets and pathways. For example, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound’s anti-inflammatory effects may involve the modulation of inflammatory mediators and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-Cyclohexen-1-one, 3,5-dimethyl-: Similar structure but lacks the hydroxyl and methoxy groups.
2,5-Cyclohexadien-1-one, 3,5-dihydroxy-4,4-dimethyl-: Contains additional hydroxyl groups and different substitution patterns.
Properties
CAS No. |
824412-79-5 |
---|---|
Molecular Formula |
C8H12O4 |
Molecular Weight |
172.18 g/mol |
IUPAC Name |
(4R,5S)-4,5-dihydroxy-3-methoxy-5-methylcyclohex-2-en-1-one |
InChI |
InChI=1S/C8H12O4/c1-8(11)4-5(9)3-6(12-2)7(8)10/h3,7,10-11H,4H2,1-2H3/t7-,8-/m0/s1 |
InChI Key |
WJKXLOGUCSSDAB-YUMQZZPRSA-N |
Isomeric SMILES |
C[C@@]1(CC(=O)C=C([C@@H]1O)OC)O |
Canonical SMILES |
CC1(CC(=O)C=C(C1O)OC)O |
Origin of Product |
United States |
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